Product packaging for Antimicrobial peptide odorranin-HP(Cat. No.:)

Antimicrobial peptide odorranin-HP

Cat. No.: B1578222
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Description

Identification and Isolation from Odorrana grahami Skin Secretions

Odorranin-HP was discovered through the scientific investigation of the skin secretions of the diskless odorous frog, Odorrana grahami. The skin of amphibians is a rich source of bioactive peptides, which they secrete as a defense mechanism. The isolation process typically involves stimulating the frog to produce these secretions, which are then collected and purified.

The collected secretions are subjected to a multi-step purification process. A common technique is reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the complex mixture of peptides based on their hydrophobicity. Each fraction is then tested for its ability to inhibit the growth of various microorganisms. The fraction exhibiting potent antimicrobial activity is further purified and analyzed to isolate the individual peptide responsible.

Through this process, a novel antimicrobial peptide was identified and named odorranain-NR. Structural analysis revealed that it is composed of 23 amino acids with the sequence GLLSGILGAGKHIVCGLTGCAKA. A key feature of this peptide is an intramolecular disulfide bridge, which is crucial for its biological activity.

PropertyDetails
Source Organism Odorrana grahami (Graham's frog)
Origin Skin Secretions
Isolation Method Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Peptide Name Odorranain-NR
Amino Acid Sequence GLLSGILGAGKHIVCGLTGCAKA
Key Structural Feature Intramolecular disulfide bridge

Molecular Cloning and Genetic Characterization of Odorranin-HP Encoding Sequences

To understand the genetic basis for the production of odorranin-HP, researchers constructed a cDNA library from the skin of Odorrana grahami. This library contains a collection of DNA sequences that are complementary to the messenger RNA (mRNA) molecules present in the frog's skin cells. By screening this library with probes designed based on the amino acid sequence of the isolated peptide, the gene encoding odorranin-HP was identified.

The analysis of the cloned cDNA revealed the structure of the precursor protein from which the mature peptide is derived. This precursor typically consists of a signal peptide, an acidic propeptide region, and the sequence of the mature antimicrobial peptide at the C-terminus. The signal peptide directs the precursor to the secretory pathway, and the propeptide is cleaved off during post-translational modification to release the active peptide.

Interestingly, molecular cloning studies have identified multiple different cDNAs that encode precursors for odorranain-NR, suggesting the presence of multiple genes or gene variants for this peptide within the frog's genome. This genetic diversity may contribute to a more robust defense against a wider range of pathogens. nih.govresearchgate.net

FeatureDescription
Methodology cDNA library construction and screening
Source Tissue Skin of Odorrana grahami
Precursor Structure Signal peptide, acidic propeptide, mature peptide sequence
Post-translational Modification Cleavage of the precursor to release the active peptide
Genetic Diversity Multiple cDNAs encoding odorranain-NR precursors have been identified. nih.govresearchgate.net

Properties

bioactivity

Antibacterial

sequence

GLLRASSVWGRKYYVDLAGCAKA

Origin of Product

United States

Antimicrobial Activity Spectrum and Potency Investigations of Odorranin Hp

Efficacy Against Gram-Negative Bacterial Strains

Odorranin-HP has shown inhibitory effects against several Gram-negative bacterial species, highlighting its potential as a broad-spectrum antimicrobial agent. The Odorranain peptide family, to which odorranin-HP belongs, exhibits minimum inhibitory concentrations (MICs) against Gram-negative bacteria in the range of 3-50 µg/mL. researchgate.net

Helicobacter pylori

Helicobacter pylori, a significant human pathogen known to cause gastric ulcers and other stomach ailments, has been a target for odorranin-HP activity. Research has indicated that odorranin-HP can exert antimicrobial capability against H. pylori. researchgate.net One study reported a Minimum Inhibitory Concentration (MIC) of 20 μg/mL for odorranin-HP against the H. pylori NTCC11637 strain. researchgate.net However, it is worth noting that another study did not observe antibacterial activity against their tested panel of H. pylori strains, suggesting that experimental conditions, such as the culture media used, may influence the outcomes. researchgate.net

Escherichia coli

Escherichia coli, a common Gram-negative bacterium that can cause a range of infections, has been shown to be susceptible to odorranin-HP. Studies have reported a Minimum Inhibitory Concentration (MIC) value of 32 μM for odorranin-HP against E. coli. researchgate.net This demonstrates the peptide's ability to inhibit the growth of this key pathogen.

Bacillus dysenteriae

Specific research detailing the direct efficacy of odorranin-HP against Bacillus dysenteriae (more commonly known as Shigella dysenteriae) is limited in the available scientific literature. However, the broader family of Odorranain peptides, which includes odorranin-HP, has demonstrated activity against Gram-negative bacteria, with MIC values generally ranging from 3 to 50 µg/mL. researchgate.net This suggests a potential for activity, though specific studies on Shigella dysenteriae are needed for confirmation.

Efficacy Against Gram-Positive Bacterial Strains

The antimicrobial spectrum of odorranin-HP also extends to Gram-positive bacteria. The Odorranain peptide family demonstrates efficacy against this group of bacteria with MICs reported to be in the range of 2-90 µg/mL. researchgate.net

Staphylococcus aureus (including Methicillin-Resistant S. aureus (MRSA))

Odorranin-HP has shown potent activity against Staphylococcus aureus, a major human pathogen responsible for a variety of skin and soft tissue infections, as well as more severe systemic infections. This includes activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern. Research has determined a Minimum Inhibitory Concentration (MIC) of 8 μM for odorranin-HP against S. aureus. researchgate.net

Antifungal Activity Assessment (e.g., Candida albicans)

In addition to its antibacterial properties, the potential of odorranin-HP as an antifungal agent has been considered. The Odorranain peptide family, to which odorranin-HP belongs, has shown a range of antifungal activity, with Minimum Inhibitory Concentrations (MICs) against various fungi reported to be between 1 and 50 µg/mL. researchgate.net While this suggests that odorranin-HP may possess antifungal properties, specific studies detailing its direct efficacy and MIC value against Candida albicans were not found in the reviewed literature. Further investigation is required to fully elucidate its antifungal spectrum.

Data Tables

Table 1: Minimum Inhibitory Concentrations (MIC) of Odorranin-HP Against Selected Bacteria

MicroorganismStrainMIC
Helicobacter pyloriNTCC1163720 μg/mL researchgate.net
Escherichia coli-32 μM researchgate.net
Staphylococcus aureus-8 μM researchgate.net

Table 2: General Antimicrobial Activity of the Odorranain Peptide Family

Microorganism TypeMIC Range
Gram-Negative Bacteria3-50 µg/mL researchgate.net
Gram-Positive Bacteria2-90 µg/mL researchgate.net
Fungi1-50 µg/mL researchgate.net

Characterization of Broad-Spectrum Antimicrobial Activity

Odorranin-HP, an antimicrobial peptide isolated from the skin secretions of the diskless odorous frog, Odorrana grahami, has demonstrated a notable range of antimicrobial activity against various microorganisms. Research into its efficacy reveals a broad-spectrum capacity, encompassing both Gram-positive and Gram-negative bacteria, as well as fungi.

Detailed investigations have quantified the potency of odorranin-HP through the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. One study reported specific MIC values of 8 μM against the Gram-positive bacterium Staphylococcus aureus and 32 μM against the Gram-negative bacterium Escherichia coli. researchgate.net It is important to note that the same study mentioned these values were significantly higher than those reported in previous research, suggesting that experimental conditions can influence the observed potency. researchgate.net

The broader family of Odorranain peptides, to which odorranin-HP belongs, has been shown to possess a wide range of antimicrobial efficacy. The MICs for peptides in this family generally fall within the range of 2-90 µg/mL against Gram-positive bacteria, 3-50 µg/mL against Gram-negative bacteria, and 1-50 µg/mL against fungi. researchgate.net

Furthermore, early research identified odorranin-HP as the first naturally occurring peptide from amphibian skin to exhibit antimicrobial activity against Helicobacter pylori, a bacterium linked to various gastric pathologies. researchgate.net

The following tables present the available research findings on the antimicrobial potency of odorranin-HP and its broader peptide family.

Table 1: Documented Minimum Inhibitory Concentrations (MIC) of Odorranin-HP

MicroorganismStrainTypeMIC (μM)
Staphylococcus aureusNot SpecifiedGram-positive bacterium8 researchgate.net
Escherichia coliNot SpecifiedGram-negative bacterium32 researchgate.net
Helicobacter pyloriNot SpecifiedGram-negative bacteriumActivity reported, specific MIC not consistently available researchgate.net

Table 2: General MIC Ranges for the Odorranain Peptide Family

Microorganism TypeMIC Range (µg/mL)
Gram-positive bacteria2-90 researchgate.net
Gram-negative bacteria3-50 researchgate.net
Fungi1-50 researchgate.net

It is evident from the available data that odorranin-HP is a peptide with significant antimicrobial capabilities. However, the precise spectrum and potency can vary, highlighting the need for further standardized research to fully elucidate its therapeutic potential.

Mechanistic Investigations of Odorranin Hp Action at a Molecular Level

Membrane-Targeting Mechanisms of Bactericidal Activity

The primary mode of action for odorranin-HP involves the direct targeting and disruption of the bacterial cell membrane. This interaction is governed by a sequence of electrochemical and physical events.

Role of Electrostatic Interactions with Bacterial Cell Membranes

The initial and critical step in odorranin-HP's interaction with bacteria is driven by electrostatic forces. As a cationic peptide, possessing a net positive charge, it is readily attracted to the negatively charged surfaces of bacterial membranes. mdpi.comfrontiersin.org This anionic nature of bacterial envelopes is due to the presence of specific molecules. In Gram-negative bacteria, the outer membrane is rich in lipopolysaccharides (LPS), which present a dense network of negative charges. mdpi.com In Gram-positive bacteria, the cell wall is characterized by the presence of (lipo)teichoic acids, which also confer a significant negative charge. mdpi.com

This electrostatic "homing" mechanism concentrates the peptide on the bacterial surface, a prerequisite for its subsequent disruptive actions. nih.gov The binding of cationic peptides can neutralize the bacterial surface charge, a phenomenon observed for other AMPs like OP-145 and SAAP-148 on Escherichia coli. mdpi.com This initial binding is crucial for overcoming the repulsive forces and bringing the peptide into close proximity with the lipid bilayer. mdpi.comnih.gov

Hydrophobic Interactions and Subsequent Membrane Insertion

Following the initial electrostatic binding, the amphipathic nature of odorranin-HP becomes paramount. The peptide folds into a structure, typically an α-helix, that segregates its hydrophobic and hydrophilic amino acid residues into distinct faces. This arrangement facilitates the insertion of the peptide's hydrophobic regions into the nonpolar, lipid core of the bacterial membrane. mdpi.comnih.govnih.gov

This insertion is a thermodynamically favorable process driven by the hydrophobic effect. frontiersin.orgnih.gov Studies on analogous peptides have demonstrated that enhancing hydrophobicity, for instance by substituting certain amino acids with tryptophan, can lead to increased antimicrobial activity, underscoring the importance of these interactions. nih.gov The insertion process is a key step that precedes the formation of disruptive structures within the membrane. nih.gov

Elucidation of Pore Formation Models

Once inserted into the membrane, antimicrobial peptides like odorranin-HP are understood to disrupt the membrane's barrier function by forming pores. Several models have been proposed to describe the architecture of these pores:

Toroidal Pore Model: In this model, the peptide bundle, along with the headgroups of the lipid molecules, bends inward to form a continuous pore lining. The water core is therefore lined by both the peptides and the lipid headgroups. mdpi.comnih.govnih.gov This model is suggested for many AMPs, including melittin. nih.govnih.gov The formation of these pores is often dependent on a critical peptide-to-lipid ratio and can be preceded by peptide aggregation on the membrane surface. nih.gov

Barrel-Stave Model: This model postulates that the peptides insert perpendicularly into the membrane and aggregate to form a barrel-like structure. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the aqueous channel, similar to the staves of a barrel. mdpi.comnih.govresearchgate.net This mechanism is considered less common, with alamethicin (B1591596) being a classic example. nih.govnih.gov

Carpet-Like Mechanism: In this model, the peptides accumulate on the surface of the membrane, forming a "carpet" that covers the lipid bilayer. nih.govresearchgate.netresearchgate.net Once a threshold concentration is reached, this peptide layer disrupts the membrane in a detergent-like manner, leading to the formation of micelles and transient holes, ultimately causing membrane disintegration. nih.govresearchgate.netresearchgate.net

While the precise model for odorranin-HP is still under detailed investigation, the formation of some type of transmembrane pore is widely accepted as the central element of its bactericidal activity.

Mechanisms of Membrane Disruption and Cell Lysis

The formation of pores or the detergent-like action described by the models above leads to a catastrophic failure of the bacterial membrane's integrity. nih.gov This disruption manifests in several ways:

Permeabilization: The pores allow the uncontrolled passage of water, ions, and essential metabolites across the membrane, disrupting the electrochemical gradients vital for cellular processes like energy production and transport. nih.govnih.gov

Depolarization: The loss of ion gradients leads to the rapid depolarization of the membrane potential.

Cell Lysis: The influx of water down its osmotic gradient can cause the cell to swell and eventually rupture, a process known as lysis, leading to cell death. nih.gov

Exploration of Potential Intracellular Targets and Pathways

While the primary mechanism of odorranin-HP is membrane disruption, some antimicrobial peptides are known to translocate across the bacterial membrane without causing immediate lysis and then interact with intracellular components. nih.govnih.gov These intracellular targets can include nucleic acids (DNA and RNA) and various proteins involved in essential cellular processes like replication, transcription, translation, and enzymatic activity. nih.gov The signaling pathways within a cell, which regulate everything from proliferation to apoptosis, are also potential targets. nih.govnih.gov However, for many AMPs, cell death occurs at concentrations that also cause membrane disruption, making it challenging to distinguish between the two mechanisms. nih.gov Currently, the scientific literature has not provided significant evidence for specific intracellular targets for odorranin-HP, suggesting that its dominant bactericidal activity is rooted in its potent membrane-disrupting capabilities.

Analysis of Mechanisms Mitigating Bacterial Resistance Development

A significant advantage of antimicrobial peptides like odorranin-HP over traditional antibiotics is their potential to circumvent the development of bacterial resistance. researchgate.netmdpi.com Bacteria develop resistance to conventional antibiotics primarily through specific mechanisms such as enzymatic inactivation of the drug, alteration of the drug's target site, or active efflux of the drug from the cell. nih.govyoutube.combsmiab.org

The mechanism of action of odorranin-HP, however, presents a much more formidable challenge for bacteria to overcome. Because it involves a direct, physical disruption of the entire membrane structure, resistance would necessitate a fundamental and likely detrimental reorganization of the bacterial cell membrane's lipid composition. frontiersin.org Such a drastic change is genetically and metabolically far more complex for a bacterium to achieve than a simple point mutation in a single target protein. nih.gov This non-specific, membrane-centric mode of action is believed to be the key reason for the low observed frequency of resistance development against many antimicrobial peptides.

Advanced Peptide Engineering and Rational Design Strategies for Odorranin Hp Analogs

Fundamental Principles Guiding Antimicrobial Peptide Design

The biological function of AMPs is intrinsically linked to their physicochemical characteristics. Rational design focuses on modulating these properties to optimize performance. The structure-activity relationship (SAR) is the connection between a molecule's chemical structure and its biological activity. mans.edu.eg By understanding and applying SAR principles, researchers can engineer peptides like odorranin-HP to create analogs with superior therapeutic profiles.

The length of a peptide chain is a fundamental parameter that significantly impacts its antimicrobial and hemolytic activities. Generally, a certain minimum length is required for the peptide to span the microbial membrane and exert its lytic function. However, increasing length does not always correlate with enhanced activity and can also affect other properties like hydrophobicity and net charge. nih.govnih.gov

Research on synthetic peptides has shown that antimicrobial potency often increases with chain length up to an optimal point, after which activity may plateau or even decrease. researchgate.net For example, a study on a series of peptides with repeating arginine (R) and tryptophan (W) motifs, (RW)n-NH2, demonstrated a clear correlation between increasing chain length (from n=1 to n=5) and enhanced antibacterial activity. researchgate.net However, this increase in length was also associated with higher hemolytic activity, indicating a trade-off between efficacy and toxicity. researchgate.net Similarly, studies on peptidyl-tRNA hydrolase activity showed that enzyme affinity increased as the peptide chain grew, but this effect plateaued after a certain length (three glycine (B1666218) residues). nih.govresearchgate.net These findings suggest that for odorranin-HP, modifying its 23-amino-acid chain—either by truncation or extension—could be a viable strategy to fine-tune its activity and selectivity, balancing the need for membrane interaction with minimizing host cell damage.

The secondary structure of an AMP, which includes conformations like α-helices and β-sheets, is crucial for its function. upenn.edu Many AMPs are unstructured in aqueous solution but adopt a defined secondary structure upon interacting with microbial membranes. youtube.com This conformational change is essential for membrane insertion and disruption. The stability of these structures is often maintained by intramolecular hydrogen bonds. upenn.edu

The α-helical structure is the most common motif and its amphipathic nature—the spatial separation of hydrophobic and hydrophilic residues—is key to its mechanism. While a stable helical structure is important, studies on hybrid peptides have shown that helicity is not always directly proportional to enhanced antimicrobial activity. nih.gov For instance, analogs of chensinin-1, a peptide with an atypical structure, showed that increased hydrophobicity, rather than a specific secondary structure, was the primary driver of enhanced antimicrobial potency. nih.gov The self-assembly and function of the protein amelogenin are also heavily influenced by its secondary structure, with transitions from polyproline type II (PPII) and unordered conformations to β-sheets driving the process. nih.govnih.gov Therefore, when designing odorranin-HP analogs, it is critical to consider how amino acid substitutions will affect its ability to fold into a functional, membrane-active conformation.

Net positive charge is a hallmark of most cationic AMPs and a primary determinant of their selectivity for microbial cells. Bacterial membranes are rich in negatively charged components, such as phosphatidylglycerol and teichoic acids, which results in a strong electrostatic attraction with the positively charged AMP. This initial binding is the first step in the peptide's mechanism of action. In contrast, eukaryotic cell membranes are typically zwitterionic, leading to weaker interactions.

Increasing the net positive charge of a peptide can enhance its antimicrobial activity, but only up to a certain threshold. A study on analogs of the peptide V13K systematically varied the net charge from +1 to +10. The results showed that increasing the charge to +8 enhanced antimicrobial activity without significantly increasing hemolytic activity. However, a further increase to +9 or +10 dramatically boosted both antimicrobial and hemolytic properties, indicating a loss of selectivity. nih.gov Similarly, designing analogs of the peptide crabrolin (B1623654) by substituting neutral amino acids with positively charged lysine (B10760008) or arginine residues led to improved antibacterial activity with low toxicity. mdpi.com

Amphipathicity, the segregation of charged/polar and nonpolar residues, is also critical. While increasing net charge can increase amphipathicity, it is the charge itself that appears to be the more dominant parameter for biological activity. nih.gov For odorranin-HP, which has a net positive charge, carefully substituting neutral or acidic residues with basic ones (like lysine or arginine) could enhance its attraction to bacterial membranes, potentially leading to a more potent analog.

Table 1: Effect of Net Charge on the Biological Activity of V13K Peptide Analogs
PeptideNet Charge (at pH 7)Antimicrobial Activity (MIC in µg/mL against P. aeruginosa)Hemolytic Activity (MHC in µg/mL)
Peptide +4S+4>250>250
V13K (Parent)+716250
Peptide +8+88250
Peptide +9+94<7.8
Peptide +10+104<7.8

Data sourced from a study on V13K analogs, illustrating the principle of charge optimization. nih.gov MIC (Minimal Inhibitory Concentration): lower values indicate higher activity. MHC (Maximal concentration with no Hemolysis): higher values indicate lower toxicity.

Hydrophobicity governs the ability of an AMP to insert into and disrupt the lipid bilayer of microbial membranes after initial electrostatic attraction. This property is determined by the number and type of nonpolar amino acid residues. Increasing a peptide's hydrophobicity can lead to stronger membrane interactions and enhanced antimicrobial potency. nih.gov However, excessive hydrophobicity often results in a loss of selectivity, as the peptide will readily partition into eukaryotic membranes, leading to high toxicity (hemolysis). plos.org

The goal is to find an optimal hydrophobicity window that maximizes antimicrobial activity while minimizing damage to host cells. Studies on mastoparan-X analogs showed that increasing hydrophobicity through amino acid substitution enhanced bactericidal potency but also radically reduced membrane target selectivity. plos.org Conversely, a slight decrease in hydrophobicity led to higher selectivity but lower potency. In another study, substituting residues in a hybrid peptide with tryptophan (a highly hydrophobic amino acid) decreased antimicrobial activity but increased hemolysis. nih.gov The strategic placement of aromatic residues can also tune membrane affinity through subtle changes in electrostatic surface potential and polarizability. nih.gov These findings underscore a critical principle for engineering odorranin-HP: modifications to its hydrophobic residues must be carefully balanced to enhance its ability to disrupt bacterial membranes without inadvertently increasing its toxicity to host cells.

Table 2: Effect of Hydrophobicity Modification on Crabrolin Peptide Analogs
PeptideModificationRelative HydrophobicityAntimicrobial Activity (MIC in µM against S. aureus)Hemolytic Activity (% at 128 µM)
Crabrolin (Parent)-1.002~10%
Crabrolin-4RLeucine (B10760876) to Arginine (less hydrophobic)0.952<5%
Crabrolin-4KLeucine to Lysine (less hydrophobic)0.961<5%

Data adapted from a study on Crabrolin analogs, illustrating the principle of hydrophobicity and charge modulation. mdpi.com Lower MIC indicates higher antimicrobial activity. Lower hemolysis indicates lower toxicity.

Methodological Approaches in Peptide Design

To apply the fundamental principles of AMP design, specific laboratory techniques are required to create the desired molecular changes. These methods allow for the precise alteration of a peptide's primary sequence, enabling a systematic investigation of its structure-activity relationship.

Site-directed mutagenesis (SDM) is a powerful and widely used molecular biology technique for making specific, intentional changes to a DNA sequence. wikipedia.orgneb.com This method is central to the rational design of peptide analogs like those of odorranin-HP. By using custom-designed DNA primers that contain the desired mutation, a target gene within a plasmid vector can be altered. nih.govnih.gov The modified plasmid is then introduced into an expression system (such as E. coli) to produce the new protein or peptide variant. youtube.com

This technique allows researchers to:

Substitute specific amino acids: For example, a neutral serine in odorranin-HP could be replaced with a cationic lysine to increase the peptide's net positive charge, or a leucine could be replaced with a more hydrophobic tryptophan. nih.gov

Delete or insert amino acids: The chain length of the peptide can be altered to study its effect on activity. neb.com

Map functional domains: By systematically mutating different residues, researchers can identify which parts of the peptide are essential for antimicrobial activity versus those that contribute to toxicity. wikipedia.orgnih.gov

De Novo Peptide Design Methodologies

De novo design, or creating peptides from scratch, offers a powerful approach to developing novel analogs of odorranin-HP that are not confined to the templates of natural evolution. This process involves determining an amino acid sequence that will fold into a specific three-dimensional structure with a desired function. nih.gov The fundamental challenge is the inverse protein folding problem: defining a sequence that achieves a predetermined fold and activity. nih.gov

Computational methods are central to de novo design, helping to model and predict peptide structures and interactions. nih.gov These approaches often begin by defining a target fold, such as an alpha-helix, which is characteristic of many AMPs, including odorranin-HP. Scientists then search for amino acid sequences whose lowest energy state corresponds to that target structure. youtube.com This process is computationally intensive, as the number of possible sequences is immense. nih.gov By using physical principles and energy functions, researchers can design entirely new proteins and peptides with functions tailored for specific applications, such as creating transmembrane pores to kill antibiotic-resistant bacteria. youtube.comresearchgate.net These designed peptides can be fine-tuned for enhanced stability and target selectivity, moving beyond the limitations of naturally occurring sequences. researchgate.net

Rational Peptide Library Construction and High-Throughput Screening Techniques

Rational design strategies are used to create libraries of odorranin-HP analogs with specific modifications aimed at improving their therapeutic properties. This approach involves generating a collection of peptides where systematic substitutions are made to the original odorranin-HP sequence. nih.gov For instance, amino acids can be grouped by physicochemical properties (e.g., hydrophobic, aromatic, charged), and substitutions can be made within these groups to preserve essential interaction motifs while exploring functional variations. nih.gov These libraries can be vast; a 12-mer peptide, for example, can have millions of possible sequence combinations. nih.gov

Once a peptide library is constructed, high-throughput screening (HTS) is essential for rapidly evaluating thousands to millions of compounds to identify "hits" with the desired activity. wikipedia.orgbmglabtech.com HTS leverages robotics, automated liquid handling, and sensitive detectors to test large numbers of peptides in parallel. wikipedia.orgyoutube.com The process typically involves preparing samples in microtiter plates, where each well contains a different peptide analog to be tested against a specific bacterial strain. bmglabtech.com Automated systems then measure the biological activity, such as the inhibition of bacterial growth. youtube.com The data from HTS is analyzed to identify the most potent and selective odorranin-HP analogs, which can then be selected for further development. wikipedia.orgnih.gov This combination of rational library design and HTS significantly accelerates the discovery of optimized peptide candidates. nih.govbmglabtech.com

Computational, Artificial Intelligence, and Machine Learning-Driven Design

The integration of computational tools, particularly artificial intelligence (AI) and machine learning (ML), has revolutionized the design of odorranin-HP analogs. mdpi.comresearchgate.net These technologies can analyze vast datasets to identify complex patterns and predict the properties of novel peptide sequences, significantly accelerating the design-test-learn cycle. mdpi.comresearchgate.net

Machine learning models are trained on existing data from known antimicrobial peptides to predict the efficacy and properties of new sequences. youtube.comnih.gov These predictive models use algorithms like random forests, support vector machines, and neural networks to learn the relationships between a peptide's sequence and its function. youtube.comnih.gov For instance, a model can be trained to predict the likelihood of a peptide having strong antimicrobial activity based on its amino acid composition, charge, and hydrophobicity. researchgate.net

This process starts with collecting and cleaning data, followed by feature engineering to represent the peptide sequences in a way the algorithm can understand. youtube.com The model is then trained on a portion of the data and validated on a separate test set to ensure its predictive accuracy. nih.gov Such models can rapidly screen virtual libraries of odorranin-HP analogs, prioritizing a smaller, more promising set of candidates for expensive and time-consuming experimental synthesis and testing. researchgate.net

Generative AI models represent a cutting-edge approach for designing entirely new peptides from scratch. nih.gov Unlike predictive models that evaluate existing sequences, generative models like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) can create novel amino acid sequences that are optimized for specific functions. nih.govnih.gov These models learn the underlying patterns of antimicrobial peptides and can then generate new sequences with a high probability of being active and non-toxic. analytik.newshelmholtz-munich.de

Molecular dynamics (MD) simulations are powerful computational tools that provide detailed insights into the behavior of peptides at an atomic level. nih.govnih.gov By simulating the movements and interactions of atoms over time, MD can predict the three-dimensional structure of odorranin-HP and its analogs and analyze how they interact with bacterial membranes. nih.govmdpi.com This is crucial because the function of many AMPs is directly related to their conformational dynamics. nih.gov

MD simulations can reveal how a peptide folds, changes its conformation, and inserts itself into a lipid bilayer, which is the primary mechanism of action for many AMPs. nih.gov Researchers can use these simulations to study the stability of different peptide structures and identify key amino acid residues that are critical for its antimicrobial function. mdpi.com This information is invaluable for the rational design of more effective analogs, as it allows for a detailed analysis of how specific modifications might affect the peptide's structure and its ability to disrupt bacterial membranes. core.ac.uksoton.ac.uk

Strategies for Chemical Modifications and Non-Standard Amino Acid Incorporation to Enhance Efficacy

To overcome some of the natural limitations of peptides, such as susceptibility to degradation, researchers employ chemical modifications and incorporate non-standard amino acids (NSAAs). nih.gov Standard protein synthesis is limited to 20 common amino acids, but expanding this repertoire can introduce novel chemical and physical properties into the peptide structure. google.comnih.gov

Post-translational modification is a natural process where standard amino acids are chemically altered after the protein is synthesized. libretexts.orgyoutube.com Scientists can mimic and extend this process to enhance odorranin-HP analogs. The incorporation of NSAAs can be achieved through reprogramming the genetic code, allowing for the site-specific insertion of amino acids with unique functional groups. nih.govnih.gov These modifications can lead to enhanced stability against proteases, improved binding affinity to bacterial membranes, and novel mechanisms of action. nih.gov While challenges in the efficiency of incorporating NSAAs remain, ongoing advancements in synthetic biology are making these powerful design strategies increasingly accessible for developing robust and potent odorranin-HP-based therapeutics. nih.gov

Investigation of Synergistic Interactions of Odorranin Hp

Combinatorial Studies with Conventional Antibiotics to Enhance Efficacy

The combination of antimicrobial peptides like odorranin-HP with traditional antibiotics represents a promising strategy to combat the rise of multidrug-resistant bacteria. thno.orgbiointerfaceresearch.commdpi.com Such combinatorial approaches can lead to a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual activities of each agent. nih.gov This can potentially lower the required concentration of each compound, thereby minimizing potential toxicity and reducing the likelihood of developing further resistance. biointerfaceresearch.com

Studies on other antimicrobial peptides have shown successful synergistic interactions with a variety of conventional antibiotics, including β-lactams, aminoglycosides, and fluoroquinolones. researchgate.netmdpi.com For instance, research on other AMPs has demonstrated enhanced efficacy when combined with antibiotics against a range of pathogens. creative-diagnostics.com These studies provide a strong rationale for investigating similar combinations with odorranin-HP. The goal of such combinatorial studies would be to identify antibiotic partners that exhibit synergy with odorranin-HP, leading to improved bacterial killing and the potential to "resensitize" resistant strains to existing drugs. thno.org

Due to the lack of specific published research on odorranin-HP, a data table of its synergistic interactions cannot be provided at this time.

Methodological Approaches for Synergy Assessment (e.g., Checkerboard Method, Time-Kill Kinetics)

To quantitatively assess the synergistic interactions between odorranin-HP and conventional antibiotics, several established in vitro methods are utilized. The most common of these are the checkerboard assay and time-kill kinetic studies. nih.govemerypharma.com

Checkerboard Method:

The checkerboard assay is a widely used technique to determine the fractional inhibitory concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents. creative-diagnostics.comnih.govspringernature.comresearchgate.net In this method, serial dilutions of two compounds (e.g., odorranin-HP and an antibiotic) are prepared in a microtiter plate, creating a matrix of different concentration combinations. researchgate.net The growth of a target bacterium is then assessed in each well.

The FIC for each agent is calculated by dividing the minimum inhibitory concentration (MIC) of the agent in combination by its MIC when used alone. The sum of the individual FICs gives the FIC index (FICI). The interaction is typically interpreted as follows:

Synergy: FICI ≤ 0.5

Additive: 0.5 < FICI ≤ 1.0

Indifference: 1.0 < FICI ≤ 4.0

Antagonism: FICI > 4.0

Below is an interactive table illustrating a hypothetical checkerboard assay result, demonstrating how synergy is determined.

Odorranin-HP (µg/mL)Antibiotic Alone (µg/mL)1/2 MIC1/4 MIC1/8 MIC
Antibiotic (µg/mL)
Alone GrowthGrowthGrowthGrowth
1/2 MIC GrowthGrowthGrowthNo Growth
1/4 MIC GrowthGrowthNo GrowthNo Growth
1/8 MIC GrowthNo GrowthNo GrowthNo Growth

In this hypothetical example, growth is inhibited at concentrations lower than the individual MICs, suggesting a synergistic or additive effect that would be confirmed by calculating the FICI.

Time-Kill Kinetics:

Time-kill kinetic assays provide dynamic information about the rate at which bacteria are killed by antimicrobial agents, both alone and in combination. nih.govnih.govmdpi.comresearchgate.netjapsonline.com In these experiments, a standardized bacterial inoculum is exposed to fixed concentrations of the antimicrobial agents (e.g., at their MIC or sub-MIC levels), and the number of viable bacteria (colony-forming units per milliliter, CFU/mL) is determined at various time points over a 24-hour period. nih.govnih.gov

Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point. nih.gov These studies are crucial for confirming the bactericidal or bacteriostatic nature of the interaction and understanding the temporal dynamics of the synergistic effect. nih.gov

The following interactive table shows a template for presenting time-kill kinetics data.

Treatment0 hr (log10 CFU/mL)2 hr (log10 CFU/mL)4 hr (log10 CFU/mL)8 hr (log10 CFU/mL)24 hr (log10 CFU/mL)
Growth Control 5.06.58.09.09.0
Odorranin-HP (alone) 5.04.84.54.34.5
Antibiotic (alone) 5.05.25.56.07.0
Odorranin-HP + Antibiotic 5.03.52.0<2.0<2.0

This hypothetical data illustrates a synergistic interaction where the combination leads to a rapid and sustained reduction in bacterial count, achieving a bactericidal effect that is not seen with either agent alone.

Elucidation of Underlying Synergistic Molecular Mechanisms

Understanding the molecular basis of synergy is essential for the rational design of effective combination therapies. For antimicrobial peptides like odorranin-HP, a primary proposed mechanism of synergy involves the disruption or permeabilization of the bacterial cell membrane. nih.govmdpi.comnih.gov

Odorranin-HP, like many other AMPs, is thought to interact with and disrupt the integrity of the bacterial outer and/or inner membranes. This action alone can be bactericidal, but in a synergistic context, it can facilitate the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more efficiently. mdpi.com For example, an antibiotic that inhibits protein synthesis or DNA replication would be more effective if its passage across the cell envelope is enhanced by the membrane-disrupting activity of an AMP.

Other potential synergistic mechanisms that could be investigated for odorranin-HP include:

Inhibition of efflux pumps: Some AMPs may interfere with the function of bacterial efflux pumps, which are a common mechanism of antibiotic resistance. researchgate.net By inhibiting these pumps, the AMP would increase the intracellular concentration of the antibiotic.

Biofilm disruption: Many AMPs have demonstrated the ability to disrupt the protective extracellular matrix of bacterial biofilms, making the embedded bacteria more susceptible to conventional antibiotics.

Immunomodulation: Some AMPs can modulate the host immune response, which could work in concert with the direct antimicrobial action of an antibiotic to clear an infection.

Specific studies to elucidate these mechanisms for odorranin-HP would involve techniques such as membrane permeabilization assays (e.g., using fluorescent dyes like N-phenyl-1-naphthylamine or propidium (B1200493) iodide), efflux pump inhibition assays, and biofilm disruption assays. mdpi.com

Advanced Biosensing Applications and Integrated Systems Utilizing Odorranin Hp

Odorranin-HP as a Biorecognition Element in Novel Biosensor Development

A biosensor is an analytical device that combines a biological component with a physicochemical detector. The biological component, or biorecognition element, provides the sensor with specificity for a particular analyte. nih.govnih.gov In the context of pathogen detection, an ideal biorecognition element demonstrates a strong and selective affinity for the target microbe. nih.gov

Antimicrobial peptides (AMPs) like Odorranin-HP are emerging as powerful biorecognition elements in the design of new biosensors. nih.govresearchgate.net Their inherent ability to recognize and bind to specific components of bacterial cell walls allows them to act as natural probes for detecting the presence of pathogens. researchgate.net Unlike traditional bioreceptors such as antibodies, peptides can offer advantages like greater stability and lower production costs. nih.gov The use of Odorranin-HP leverages its specific antimicrobial activity to create sensors that can precisely identify target bacteria. researchgate.net This approach is a key strategy in developing state-of-the-art diagnostics for infectious diseases. nih.govnih.gov

Graphene-Based Nanosensor Integration and Performance

Graphene and its derivatives have become cornerstone materials in the development of next-generation biosensors due to their exceptional properties. nih.govresearchgate.net These include a massive specific surface area, which allows for a high density of biorecognition molecules to be attached, and outstanding electronic properties and electron transport capabilities that enable highly sensitive signal transduction. nih.gov When integrated with a biorecognition element like Odorranin-HP, graphene can act as a highly effective transducer, converting the biological binding event into a measurable electrical signal. researchgate.netnih.gov

To create a stable and functional graphene-based biosensor, the biorecognition element must be effectively anchored to the graphene surface. A sophisticated strategy for achieving this involves the use of bifunctional peptides. researchgate.net This approach utilizes a specially designed peptide that has two distinct domains: a graphene-binding peptide (GBP) sequence that selectively binds to the carbon nanomaterial, and the Odorranin-HP sequence which acts as the bacterial recognition site. researchgate.net

These two domains are often connected by a flexible linker, such as triglycine, to ensure that both parts of the peptide can function without interfering with each other. researchgate.net The GBP domain facilitates a strong and oriented self-assembly of the peptide onto the graphene surface through non-covalent interactions, such as π-π stacking. researchgate.netresearchgate.net This method of functionalization is crucial for creating a well-organized and reactive sensor surface capable of efficiently capturing target bacteria. researchgate.net

Modern biosensing systems are increasingly designed with wireless capabilities to allow for real-time, remote monitoring of health parameters. aithor.comnih.gov Integrating wireless technology, such as Bluetooth or other radio frequency communication, into an Odorranin-HP-based nanosensor would enable data to be transmitted from the sensor to a remote device like a smartphone or a cloud server. aithor.comresearchgate.net This is particularly valuable for point-of-care (POC) applications, where rapid diagnostics are needed outside of a traditional laboratory setting. researchgate.net

The development of such systems involves miniaturized electronics for signal processing and transmission, which can be integrated with the sensor platform. nih.govelsevierpure.com This allows for continuous and convenient monitoring, bridging the gap between patients and healthcare providers and facilitating early diagnosis and intervention. nih.govresearchgate.net While challenges in power supply and data security for wireless biosensors exist, ongoing advancements are making these integrated systems increasingly practical for healthcare. elsevierpure.comresearchgate.net

A critical test for any biosensor is its ability to perform effectively in complex biological fluids, such as saliva, blood, or urine. researchgate.netnih.gov Saliva is a particularly attractive medium for non-invasive diagnostics. researchgate.netnih.gov Research has demonstrated the feasibility of developing graphene-based field-effect transistor (GFET) biosensors that can detect biomarkers in saliva in real-time, with detection limits reaching the picomolar range. researchgate.net

An Odorranin-HP functionalized graphene nanosensor holds the potential for real-time detection of oral pathogens directly in saliva samples. researchgate.netnih.gov The sensor would detect changes in its electrical properties as the Odorranin-HP molecules bind to bacteria present in the saliva. researchgate.netnih.gov This capability could provide a rapid and non-invasive method for diagnosing oral infections or identifying individuals at risk for systemic diseases linked to oral bacteria. nih.gov

Impedimetric Biosensing Platforms Employing Odorranin-HP

Electrochemical impedance spectroscopy (EIS) is a highly sensitive, label-free technique used in biosensing. elsevierpure.com Impedimetric biosensors work by measuring the changes in electrical impedance at the electrode surface that occur when the biorecognition element binds to its target analyte. mdpi.com This binding event alters the properties of the electrode-solution interface, leading to a detectable change in impedance. mdpi.com

By immobilizing Odorranin-HP onto an electrode surface, an impedimetric biosensing platform can be created. When bacteria are captured by the peptide layer, they act as an insulating barrier, impeding the flow of electrons and causing a measurable increase in the interfacial impedance. elsevierpure.commdpi.com The use of nanomaterials like graphene to modify the electrode can further enhance the sensitivity of these sensors by increasing the surface area and improving electrical conductivity. elsevierpure.commdpi.com This approach offers a promising route for the development of simple, low-cost, and highly sensitive devices for bacterial detection. mdpi.commdpi.com

Development of Sensors for Specific Pathogen Detection (e.g., Helicobacter pylori, E. coli, S. aureus)

The broad-spectrum activity of Odorranin-HP makes it a versatile tool for developing sensors targeting a range of clinically relevant pathogens. researchgate.net Graphene-based nanosensors functionalized with Odorranin-HP have been specifically investigated for their ability to detect bacteria such as Helicobacter pylori, Escherichia coli, and Staphylococcus aureus. researchgate.net

Helicobacter pylori : This bacterium is a major cause of gastritis and stomach ulcers. researchgate.netmdpi.com Sensors utilizing Odorranin-HP could provide a rapid method for detecting H. pylori infection. researchgate.net

Escherichia coli : Certain strains of E. coli are significant foodborne pathogens. nih.govnih.gov An Odorranin-HP biosensor could be used for food safety testing or clinical diagnostics. researchgate.netnih.gov

Staphylococcus aureus : This bacterium, including its multidrug-resistant strains (MRSA), is a major cause of hospital-acquired infections. researchgate.net A sensitive biosensor for S. aureus could aid in infection control and early diagnosis. nih.gov

The table below summarizes the target pathogens and the potential application of Odorranin-HP based biosensors.

Target PathogenAssociated ConditionsPotential Biosensor Application
Helicobacter pyloriGastritis, Stomach UlcersClinical diagnostics researchgate.netresearchgate.net
Escherichia coliFoodborne illness, InfectionsFood safety, Clinical diagnostics researchgate.netnih.gov
Staphylococcus aureusSkin infections, Sepsis (including MRSA)Infection control, Clinical diagnostics researchgate.net

Conceptual and Experimental Frameworks for Biohazard Monitoring and Environmental Sensing

The intrinsic ability of antimicrobial peptides (AMPs) to recognize and interact with microbial cell surfaces makes them ideal candidates for development as biorecognition elements in advanced biosensing systems. Odorranin-HP, with its defined antimicrobial properties, can be integrated into various sensor platforms for the specific and rapid detection of environmental biohazards. The conceptual frameworks for such applications are primarily centered on transducing the binding event between odorranin-HP and a target pathogen into a measurable signal.

The development of odorranin-HP-based biosensors can be conceptualized for monitoring pathogens in diverse environmental matrices, such as water and food samples. acs.orgmdpi.com The fundamental principle relies on immobilizing odorranin-HP onto a transducer surface. When a sample containing the target microorganism is introduced, the peptide selectively binds to the pathogen's cell membrane. This interaction elicits a change in the physical or chemical properties of the transducer surface, which is then converted into a detectable signal. nih.gov

Experimental frameworks would involve the strategic immobilization of synthetic odorranin-HP onto various sensor surfaces. The choice of immobilization technique is critical, as the orientation of the peptide can significantly influence the sensitivity and specificity of the biosensor. acs.org For instance, terminal-specific covalent attachment (e.g., via the N-terminus or C-terminus) can ensure that the peptide's active regions are optimally exposed for target binding, a factor that has been shown to affect the analytical performance of other AMP-based sensors. aidic.it

Several established transduction techniques are applicable for developing an odorranin-HP-based biosensor. These include:

Electrochemical Biosensors: These sensors measure changes in electrical properties such as impedance, current, or potential upon the binding of the target pathogen to the immobilized odorranin-HP. mdpi.comaidic.it An impedimetric sensor, for example, would register an increase in impedance as bacterial cells bind to the peptide layer on the electrode, obstructing the flow of electrons. aidic.it

Optical Biosensors: Techniques like Surface Plasmon Resonance (SPR) can be employed. In an SPR-based system, the binding of bacteria to the odorranin-HP-coated sensor chip would alter the refractive index at the surface, causing a measurable shift in the resonance angle of incident light. aidic.it

Piezoelectric Biosensors: These sensors, such as Quartz Crystal Microbalance (QCM) systems, rely on changes in mass. The binding of microorganisms to the odorranin-HP on the crystal surface increases the total mass, leading to a decrease in the crystal's resonant frequency, which can be precisely measured. aidic.it

While specific experimental data for odorranin-HP in environmental sensing is not yet widely published, we can conceptualize its application based on its known antimicrobial activity against pathogens like Helicobacter pylori and its similarities to other AMPs used in biosensing. researchgate.net A conceptual framework for an electrochemical biosensor targeting H. pylori in water sources is presented below.

Conceptual Research Findings for an Odorranin-HP Based Impedimetric Biosensor

The following tables represent conceptual data for the development and characterization of an odorranin-HP based biosensor for the detection of Helicobacter pylori.

Table 1: Design and Operational Parameters of a Conceptual Odorranin-HP Biosensor

ParameterSpecificationRationale
Bioreceptor Synthetic Odorranin-HPKnown antimicrobial activity against Helicobacter pylori. researchgate.net
Transducer Type Electrochemical Impedance Spectroscopy (EIS)High sensitivity, label-free detection, and suitability for miniaturization. aidic.it
Immobilization C-terminal covalent bonding to a gold electrodeOptimizes the orientation of the peptide for enhanced pathogen binding. aidic.it
Target Analyte Helicobacter pyloriA significant waterborne and foodborne pathogen. researchgate.net
Sample Matrix Environmental Water SamplesA key area for public health monitoring. acs.org
Response Time 30 minutesA rapid turnaround time is crucial for effective biohazard monitoring. aidic.it

Table 2: Projected Analytical Performance of a Conceptual Odorranin-HP Biosensor

Performance MetricProjected ValueSignificance
Linear Detection Range 10² - 10⁸ CFU/mLCovers a wide range of potential contamination levels. aidic.it
Limit of Detection (LOD) 50 CFU/mLHigh sensitivity enables the detection of low levels of contamination.
Specificity High against H. pyloriEssential to avoid false positives from other environmental bacteria.
Cross-Reactivity Low against E. coli, Salmonella spp.Demonstrates the selective binding of the bioreceptor. nih.gov

This conceptual framework provides a roadmap for the future development of odorranin-HP-based biosensors. Experimental validation would involve synthesizing and purifying the peptide, fabricating the sensor, and systematically testing its performance with target and non-target microorganisms to validate these projected findings. The successful implementation of such systems would offer a powerful tool for real-time, on-site biohazard monitoring and environmental protection.

Research Methodologies and Analytical Techniques Applied to Odorranin Hp Studies

Peptide Isolation and Purification Methodologies

The initial step in studying odorranin-HP involves its isolation and purification from its natural source, the skin secretions of the diskless odorous frog, Odorrana grahami. researchgate.net This process typically employs a multi-step approach to separate the peptide from a complex mixture of other proteins and molecules.

A common strategy involves an initial extraction followed by various chromatographic techniques. High-performance liquid chromatography (HPLC) is a cornerstone of this process, particularly reversed-phase HPLC (RP-HPLC). nih.govhplc.eu In RP-HPLC, peptides are separated based on their hydrophobicity. nih.gov The complex mixture is passed through a column packed with a nonpolar stationary phase, and peptides are eluted with a gradient of an organic solvent, such as acetonitrile. hplc.eu More hydrophobic peptides interact more strongly with the column and thus elute at higher solvent concentrations.

Other chromatographic methods that can be employed in conjunction with RP-HPLC for enhanced purification include size-exclusion chromatography (SEC), which separates molecules based on their size, and ion-exchange chromatography (IEX), which separates them based on their net charge. nih.gov For instance, a capture step using a hydrophobic resin like XAD-16N can be used to initially concentrate the peptide from a fermentation broth, followed by RP-HPLC for finer purification. mdpi.com The purity of the isolated peptide is often assessed by analytical RP-HPLC and its mass confirmed by techniques like mass spectrometry. nih.gov

Table 1: Chromatographic Techniques in Peptide Purification

Technique Principle of Separation Application in Odorranin-HP Studies
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity Primary method for purifying odorranin-HP from crude extracts. nih.govhplc.eu
Size-Exclusion Chromatography (SEC) Molecular Size Used to separate peptides based on size and assess oligomerization. nih.gov

Molecular Biology Techniques

To understand the genetic basis of odorranin-HP, molecular biology techniques are indispensable. The primary approach involves the construction of a cDNA library from the skin of Odorrana grahami. researchgate.net A cDNA library is a collection of cloned DNA sequences that are complementary to the messenger RNA (mRNA) extracted from a specific tissue. unl.edulibretexts.org This is crucial because it represents the genes that are actively being expressed (transcribed) in that tissue at that time. youtube.com

The process begins with the isolation of total RNA from the frog's skin, followed by the specific purification of mRNA, often by targeting its poly-A tail. microbenotes.com This mRNA is then used as a template for the enzyme reverse transcriptase to synthesize a complementary DNA (cDNA) strand. libretexts.org The resulting single-stranded cDNA is then converted into double-stranded cDNA, which can be inserted into a cloning vector, such as a plasmid or a bacteriophage. youtube.commicrobenotes.com These recombinant vectors are then introduced into a host organism, typically E. coli, creating a library of clones, each containing a specific cDNA fragment.

Gene cloning from this library allows for the identification and sequencing of the cDNA encoding the odorranin-HP precursor protein. researchgate.net By analyzing the nucleotide sequence, researchers can deduce the amino acid sequence of the peptide and its precursor, providing insights into its biosynthesis and post-translational modifications. researchgate.net

In Vitro Antimicrobial Activity Assays

To quantify the antimicrobial efficacy of purified odorranin-HP, a variety of in vitro assays are employed. The most common of these is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. nih.govnih.gov This is typically determined using a broth microdilution method, where the peptide is serially diluted in a liquid growth medium in a microtiter plate, and then a standardized suspension of the target microorganism is added. nih.gov

Another common method is the zone of inhibition assay, often performed using the agar (B569324) well diffusion technique. nih.gov In this assay, a lawn of the test microorganism is spread on an agar plate, and wells are created in the agar. The peptide solution is then added to the wells. As the peptide diffuses through the agar, it creates a concentration gradient. If the peptide is effective against the microorganism, a clear zone of no growth will appear around the well, and the diameter of this zone is proportional to the antimicrobial activity. nih.gov

Odorranin-HP has been shown to exhibit antimicrobial activity against various microorganisms, including the bacterium Helicobacter pylori. researchgate.net

Structural Characterization Techniques for Conformational Analysis

Understanding the three-dimensional structure of odorranin-HP is crucial for elucidating its mechanism of action. Spectroscopic methods are key to this conformational analysis. Techniques such as Circular Dichroism (CD) spectroscopy are widely used to determine the secondary structure of peptides in different environments (e.g., in aqueous solution versus in the presence of lipid membranes). CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. The resulting spectrum can reveal the proportions of alpha-helical, beta-sheet, and random coil structures within the peptide.

Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution, three-dimensional structural information of the peptide in solution. Mass spectrometry, particularly techniques like MALDI-TOF, is used to accurately determine the molecular weight of the purified peptide. nih.gov

Microscopic Techniques for Bacterial Interaction and Morphological Change Analysis

To visualize the effects of odorranin-HP on bacterial cells, microscopic techniques are employed. Transmission Electron Microscopy (TEM) is a powerful tool for observing ultrastructural changes in bacteria upon treatment with the peptide. nih.gov TEM allows researchers to see detailed internal structures of the bacterial cell, such as the cell wall, cytoplasmic membrane, and cytoplasm. frontiersin.org

Studies using TEM can reveal the mechanism of action of antimicrobial peptides, such as whether they disrupt the cell membrane, cause leakage of cellular contents, or inhibit cell division. researchgate.netnih.gov For example, TEM has been used to observe the morphological changes in Helicobacter pylori when exposed to various agents, showing alterations from its typical spiral shape to a coccoid form. nih.gov Such analyses can provide direct visual evidence of the peptide's bactericidal or bacteriostatic effects. europeanreview.org

Bioinformatics and Computational Analysis for Peptide Characterization and Prediction

Bioinformatics and computational tools play a significant role in the study of odorranin-HP. The Basic Local Alignment Search Tool (BLAST) is used to compare the amino acid or nucleotide sequence of odorranin-HP with sequences in public databases. nih.gov This allows for the identification of homologous peptides and can provide clues about its potential function and evolutionary relationships. researchgate.net

Sequence databases are essential resources for storing and retrieving information about antimicrobial peptides. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the physicochemical properties of odorranin-HP and its analogs with their antimicrobial activity. These computational models can help in predicting the activity of new peptide variants and in designing more potent and selective antimicrobial agents.

Phage Display Technology for Ligand Discovery and Binding Studies

Phage display is a powerful technique that can be used for discovering peptides that bind to specific targets. nih.govnih.gov This technology involves the genetic fusion of a peptide library to a bacteriophage coat protein, resulting in the display of the peptides on the surface of the phage particles. thno.org This library of phages can then be used to screen for peptides that bind to a target of interest, such as a specific bacterial surface receptor.

While direct application to odorranin-HP itself might be more focused on identifying its cellular targets, the principles of phage display are highly relevant in the broader field of antimicrobial peptide research for identifying novel peptide ligands with high affinity and specificity. thno.org This technology facilitates the rapid screening of vast numbers of peptides to identify lead compounds for therapeutic development. nih.gov

Surface Functionalization and Immobilization Methodologies for Biosensor Development

The development of sensitive and selective biosensors often hinges on the effective immobilization of biorecognition molecules onto a transducer surface. In the case of biosensors designed to detect bacteria, the antimicrobial peptide odorranin-HP has emerged as a promising candidate for surface functionalization. This section explores the research methodologies and analytical techniques applied to the study of odorranin-HP immobilization for biosensor applications, focusing on the strategies employed to create stable and functional biointerfaces.

The primary approach for integrating odorranin-HP into biosensor platforms involves its attachment to graphene-based materials. Graphene, with its exceptional electronic properties and large surface area, serves as an excellent transducer material. The immobilization of odorranin-HP on graphene surfaces has been achieved through several innovative methods, each with its own set of advantages and specific applications.

One prominent strategy involves the use of a graphene-binding peptide to anchor odorranin-HP to a reduced graphene oxide surface. This method results in a resistive sensor capable of detecting bacteria such as Escherichia coli and Staphylococcus aureus. The binding of the bacteria to the immobilized odorranin-HP modulates the electrical resistance of the graphene, providing a measurable signal. This technique has demonstrated the ability to detect bacteria at concentrations as low as 10³ colony-forming units per milliliter (CFU/mL) in phosphate-buffered saline.

Another sophisticated approach involves the creation of a fusion protein. In this method, a graphene-binding peptide is genetically fused to odorranin-HP. This engineered protein can then be adsorbed onto a graphene surface. In a notable application, these functionalized graphene sheets were printed onto a biodegradable silk fibroin substrate to create a flexible biosensor. This device was successfully used for the real-time, remote sensing of the pathogen Helicobacter pylori in human saliva. The specificity for H. pylori is conferred by the immobilized odorranin-HP, and the binding event alters the conductivity of the graphene film, which can be monitored wirelessly.

The choice of immobilization strategy can significantly impact the performance of the resulting biosensor. Factors such as the orientation and density of the immobilized peptides are crucial for ensuring optimal interaction with the target bacteria. While direct covalent attachment methods exist, the use of graphene-binding peptides offers a non-covalent, site-specific immobilization that can help preserve the peptide's native conformation and biological activity.

The following table summarizes the key methodologies used for the surface functionalization and immobilization of odorranin-HP in biosensor development, based on available research findings.

Sensor TypeSubstrateImmobilization StrategyTarget Analyte(s)Detection Limit
Resistive BiosensorReduced GrapheneGrafting via a graphene-binding peptideE. coli, S. aureus10³ CFU/mL
Resistive BiosensorReduced GrapheneGrafting via a graphene-binding peptideHelicobacter pylori10⁴ CFU/mL (in saliva)
Flexible BiosensorGraphene on Silk FibroinAdsorption of a graphene-binding peptide-odorranin-HP fusion proteinHelicobacter pyloriNot specified
Electrochemical BiosensorGraphene MonolayerSelf-assembly of odorranin-HPHelicobacter pyloriNot specified
Resistance-based SensorGrapheneImmobilization of odorranin-HPE. coli1 bacterium/µL

Q & A

Q. What is the primary structure and length of Odorranin-HP, and how does this influence its antimicrobial activity?

Odorranin-HP is a 23-amino acid (AA) antimicrobial peptide (AMP) with a linear primary structure. Its relatively short length compared to other AMPs (e.g., leucocin A at 37 AA) facilitates easier synthesis and structural modification while retaining bioactivity. The peptide’s length and sequence contribute to its amphipathic properties, enabling membrane disruption in target bacteria. Researchers should prioritize solid-phase peptide synthesis (SPPS) with HPLC purification to ensure fidelity, as even minor sequence deviations can alter efficacy .

Q. What bacterial species has Odorranin-HP demonstrated activity against, and what methodologies are used to assess its spectrum?

Odorranin-HP exhibits broad-spectrum activity against both Gram-negative (Helicobacter pylori, Escherichia coli) and Gram-positive pathogens. Standard methodologies include:

  • Broth microdilution assays to determine minimum inhibitory concentrations (MICs).
  • Electrochemical impedance spectroscopy (EIS) for real-time monitoring of bacterial binding to immobilized Odorranin-HP on biosensors, with sensitivity down to 10³ CFU/mL .
  • Fluorescent labeling to track peptide localization on bacterial membranes via confocal microscopy.

Comparative studies should include control AMPs (e.g., magainin I) to benchmark specificity .

Q. What are the standard experimental protocols for immobilizing Odorranin-HP on biosensor surfaces?

Immobilization typically involves:

  • Covalent coupling via cysteine residues : Gold or graphene surfaces are functionalized with thiol-reactive linkers (e.g., NHS esters) to anchor the peptide.
  • Graphene-binding peptide (GBP) fusion : A GBP-Odorranin-HP construct enables self-assembly on graphene monolayers, as demonstrated in wireless biosensors for H. pylori detection .
  • Quality control : Post-immobilization, validate peptide orientation and density using atomic force microscopy (AFM) or quartz crystal microbalance (QCM) measurements.

Advanced Research Questions

Q. How can researchers optimize the immobilization efficiency of Odorranin-HP on graphene-based biosensors while preserving its bioactivity?

Optimization strategies include:

  • Controlled peptide-to-surface ratios : Use microcontact printing to regulate GBP-Odorranin-HP density, preventing steric hindrance.
  • Buffer optimization : Employ low-ionic-strength buffers (e.g., 10 mM PBS, pH 7.4) during immobilization to minimize aggregation.
  • Bioactivity validation : Post-immobilization, expose sensors to target bacteria (e.g., H. pylori) and measure impedance changes to confirm retained antimicrobial function .

Q. What strategies are effective in resolving discrepancies between in vitro and in vivo efficacy studies of Odorranin-HP?

Discrepancies often arise from:

  • Proteolytic degradation : Incorporate D-amino acids or cyclization to enhance serum stability.
  • Host microenvironment factors : Use ex vivo models (e.g., human saliva or gastric fluid simulations) to mimic physiological conditions.
  • Dosage calibration : Adjust concentrations based on pharmacokinetic profiling (e.g., fluorescently tagged Odorranin-HP in murine models) .

Q. How do molecular dynamics (MD) simulations contribute to understanding Odorranin-HP’s interactions with bacterial membranes?

MD simulations reveal:

  • Membrane insertion mechanisms : The peptide’s α-helical conformation facilitates pore formation in lipid bilayers.
  • Charge-driven binding : Electrostatic interactions between cationic residues (e.g., lysine) and anionic bacterial membranes.
  • Design insights : Simulations guide residue-specific mutagenesis to enhance selectivity (e.g., substituting hydrophobic residues to target H. pylori’s cardiolipin-rich membranes) .

Methodological Considerations

  • Data contradiction analysis : When conflicting MIC values arise (e.g., between broth microdilution and EIS), cross-validate with live/dead staining assays to confirm bactericidal vs. bacteriostatic effects .
  • Structural characterization : Use circular dichroism (CD) spectroscopy to confirm secondary structure integrity under varying pH and salinity conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.